molecular formula C13H21N3 B6600391 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline CAS No. 2031422-06-5

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline

Cat. No.: B6600391
CAS No.: 2031422-06-5
M. Wt: 219.33 g/mol
InChI Key: AAGBQRFRDCVRIY-UHFFFAOYSA-N
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Description

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Mechanism of Action

Target of Action

The primary target of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.

Mode of Action

It is known that the compound interacts with its target, the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its primary target, Chk1 . The compound’s interaction with Chk1 could influence the activity of downstream proteins in these pathways, leading to alterations in cell cycle progression and DNA repair mechanisms.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on cell cycle regulation and DNA damage response. By interacting with Chk1, the compound could affect the phosphorylation state of downstream proteins, leading to changes in these cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline typically involves the reaction of halogenated aromatic compounds with aminomethylpiperidine under specific conditions. For instance, halogenated aromatic compounds can be reacted with aminomethylpiperidine in the presence of a copper catalyst at elevated temperatures . This method ensures high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of nanocatalysts, such as cobalt or ruthenium-based catalysts, can enhance the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include nitroso, nitro, and halogenated derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGBQRFRDCVRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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